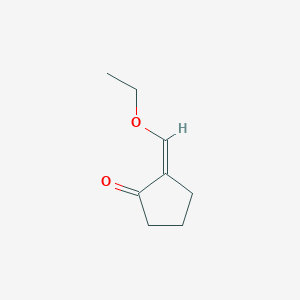
2-(Ethoxymethylidene)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethylidene)cyclopentan-1-one is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentanone, featuring an ethoxymethylidene group attached to the cyclopentanone ring
Synthetic Routes and Reaction Conditions:
Morita-Baylis-Hillman Reaction: One practical method for preparing this compound involves the Morita-Baylis-Hillman reaction.
Aldol Condensation: Another method involves the aldol condensation of furfural with cyclopentanone.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications, particularly the aldol condensation method due to its high efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(Ethoxymethylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 2-(Ethoxymethylidene)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Cyclopentenone: Shares the cyclopentanone core but lacks the ethoxymethylidene group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Contains a seven-membered ring.
Uniqueness: 2-(Ethoxymethylidene)cyclopentan-1-one is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical reactivity and potential for diverse applications. This group allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2Z)-2-(ethoxymethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-10-6-7-4-3-5-8(7)9/h6H,2-5H2,1H3/b7-6- |
InChI Key |
QECWPUUVMSLLIO-SREVYHEPSA-N |
Isomeric SMILES |
CCO/C=C\1/CCCC1=O |
Canonical SMILES |
CCOC=C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















